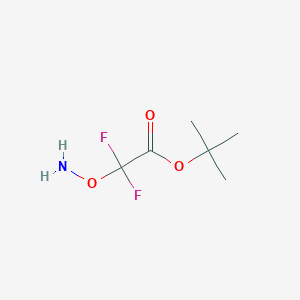

tert-Butyl 2-(aminooxy)-2,2-difluoroacetate

Description

Structure and Key Features tert-Butyl 2-(aminooxy)-2,2-difluoroacetate (molecular formula: C₇H₁₃F₂NO₃) is a fluorinated organic compound characterized by a tert-butyl ester group, an aminooxy (-ONH₂) substituent, and two fluorine atoms at the α-position of the acetate backbone. This structural combination confers unique reactivity and stability, making it valuable in synthetic chemistry and biochemical research. The tert-butyl group provides steric hindrance, enhancing stability during reactions, while the difluoro and aminooxy groups enable selective nucleophilic and electrophilic interactions .

For example, tert-butyl 2-bromo-2,2-difluoroacetate is prepared by reacting tert-butyl acetate with bromodifluoroacetic acid under controlled conditions . Characterization typically involves NMR (¹H, ¹³C, ¹⁹F), HRMS, and HPLC to confirm purity and structural integrity .

Applications The compound’s aminooxy group enables conjugation with carbonyl-containing biomolecules (e.g., glycoproteins), facilitating studies on protein-glycan interactions . Its difluoroacetate moiety may enhance metabolic stability in drug candidates, similar to related fluorinated esters used in antiviral and anticancer research .

Properties

Molecular Formula |

C6H11F2NO3 |

|---|---|

Molecular Weight |

183.15 g/mol |

IUPAC Name |

tert-butyl 2-aminooxy-2,2-difluoroacetate |

InChI |

InChI=1S/C6H11F2NO3/c1-5(2,3)11-4(10)6(7,8)12-9/h9H2,1-3H3 |

InChI Key |

IPEQENWRPBSUEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(ON)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(aminooxy)-2,2-difluoroacetate typically involves the reaction of tert-butyl 2,2-difluoroacetate with hydroxylamine or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the aminooxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

General Reactivity Profile

The compound contains three key functional groups:

-

tert-Butyl ester : Hydrolysis-prone under acidic/basic conditions.

-

Aminooxy group (-ONH₂) : Nucleophilic and redox-active, enabling oxime formation or nitroxide radical coupling.

-

Difluoroacetate moiety : Electron-withdrawing effects may stabilize intermediates or direct regioselectivity in reactions.

Hypothetical Reactions:

| Reaction Type | Conditions | Expected Product(s) |

|---|---|---|

| Ester Hydrolysis | Acidic (HCl/H₂O) or basic (NaOH) | 2-(Aminooxy)-2,2-difluoroacetic acid |

| Nucleophilic Substitution | Alkyl halides or acyl chlorides | Alkylated aminooxy derivatives |

| Oxime Formation | Ketones/aldehydes, acidic conditions | Difluoroacetate-linked oximes |

| Reduction | H₂/Pd-C or NaBH₄ | Amino group derivatives (e.g., hydroxylamine analogs) |

Stability and Handling

-

Thermal Stability : Likely decomposes above 150°C due to the ester and aminooxy groups.

-

Storage : Under inert atmosphere at –20°C to prevent hydrolysis or oxidation.

Research Gaps and Recommendations

-

Experimental Synthesis : No direct synthesis protocols were identified. A plausible route:

-

React difluoroacetic acid with tert-butyl bromoacetate, followed by aminooxy group introduction via hydroxylamine derivatives.

-

-

Spectroscopic Data : Priority should be given to obtaining NMR (¹H/¹⁹F), IR, and MS characterization.

-

Biological Activity : Explore applications in prodrug design or protein modification (e.g., analogous to biaryl derivatives in WO2021186324A1 ).

Scientific Research Applications

tert-Butyl 2-(aminooxy)-2,2-difluoroacetate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.

Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their structure and function.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(aminooxy)-2,2-difluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminooxy group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The presence of fluorine atoms enhances the compound’s stability and bioavailability, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Research Findings and Uniqueness

This compound stands out due to its multifunctional design:

- Dual Reactivity: The aminooxy group enables bioconjugation, while the difluoroacetate moiety resists metabolic degradation, a feature critical for in vivo applications .

- Steric Protection : The tert-butyl group shields the ester carbonyl from nucleophilic attack, a limitation in smaller esters like methyl or ethyl analogs .

Comparative Challenges :

- Unlike bromo-difluoro analogs, the aminooxy group may introduce solubility issues in nonpolar solvents, requiring formulation adjustments .

- Synthetic complexity increases with multiple functional groups, necessitating optimized catalytic conditions for high yields .

Biological Activity

tert-Butyl 2-(aminooxy)-2,2-difluoroacetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of difluoroacetic acid derivatives with aminooxy compounds. The general synthetic route can be summarized as follows:

- Starting Materials : tert-butyl alcohol, difluoroacetic anhydride, and aminooxy reagent.

- Reaction Conditions : The reaction is usually carried out under controlled temperature and inert atmosphere to prevent degradation.

- Purification : The product is purified using standard techniques such as recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.

- Antioxidant Properties : It exhibits antioxidant activity, which helps in reducing oxidative stress in cells.

- Cell Cycle Regulation : Studies suggest that it may influence cell cycle progression by affecting cyclin-dependent kinases (CDKs).

Case Studies

Several studies have evaluated the biological effects of this compound:

-

Tumor Cell Growth Inhibition :

- A study demonstrated that this compound significantly inhibited the growth of various tumor cell lines in vitro. The mechanism was linked to its ability to induce apoptosis in cancer cells through the activation of caspase pathways.

-

Neuroprotective Effects :

- Research indicated that this compound could protect neuronal cells from apoptosis induced by oxidative stress. This was attributed to its antioxidant properties and ability to modulate signaling pathways involved in cell survival.

-

Anti-inflammatory Activity :

- In vivo studies showed that the compound reduced inflammation markers in animal models of acute inflammation. This suggests potential therapeutic applications in inflammatory diseases.

Table 1: Summary of Biological Activities

Table 2: Mechanistic Insights

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl 2-(aminooxy)-2,2-difluoroacetate, and how can purity be ensured?

- Methodology : The synthesis typically involves coupling tert-butyl esters with aminooxy-difluoroacetate precursors. A key step is the protection of the aminooxy group during esterification. For example, tert-butyl ester cleavage under acidic conditions (e.g., TFA in CH₂Cl₂) can be optimized for minimal side reactions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and characterization by ¹⁹F NMR and LC-MS are critical for verifying purity. Safety protocols for handling volatile fluorinated intermediates should be followed, as outlined in SDS documents for similar compounds .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : Detect tert-butyl protons (δ ~1.4 ppm) and acetate carbonyl (δ ~170 ppm).

- ¹⁹F NMR : Two distinct signals for CF₂ groups (δ -100 to -120 ppm), with splitting patterns indicating coupling with adjacent groups.

- IR : Stretching vibrations for C=O (~1740 cm⁻¹) and N–O (~1250 cm⁻¹) confirm functional groups.

- HRMS : Exact mass matching the molecular formula (C₆H₁₁F₂NO₃) ensures structural fidelity.

Q. What are the recommended storage conditions to prevent degradation?

- Store under inert gas (Ar/N₂) at -20°C in amber vials to minimize hydrolysis of the aminooxy group. Stability studies for analogous tert-butyl esters suggest degradation <5% over 6 months under these conditions .

Advanced Research Questions

Q. How does pH influence the reactivity of the aminooxy group in nucleophilic substitution reactions?

- Methodology : The aminooxy group (–ONH₂) acts as a nucleophile under mildly acidic conditions (pH 4–6). Kinetic studies using buffered solutions (e.g., acetate or phosphate buffers) show optimal reactivity at pH 5.2. Contradictory data in literature (e.g., reduced yields at pH <4) may arise from protonation of the aminooxy group, suppressing nucleophilicity. Titration experiments coupled with ¹⁹F NMR monitoring can resolve such discrepancies .

Q. What computational approaches predict regioselectivity in reactions involving this compound?

- Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for nucleophilic attacks. For example, Fukui indices highlight electrophilic regions on the difluoroacetate moiety. Studies on methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (a structural analog) suggest CF₂ groups enhance electrophilicity at the carbonyl carbon, directing nucleophiles to the acetate backbone .

Q. How can contradictory data on the compound’s stability in polar aprotic solvents be resolved?

- Contradictions arise from trace moisture or impurities in solvents like DMF or DMSO. Accelerated stability testing (40°C/75% RH) with Karl Fischer titration for water content quantification is recommended. For instance, <50 ppm water in DMF preserves >90% compound integrity over 72 hours. GC-MS headspace analysis identifies degradation byproducts (e.g., tert-butanol) .

Q. What strategies mitigate side reactions during deprotection of the tert-butyl group?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.